Phenyl phenylacetate
Overview
Description
Phenyl phenylacetate is an organic compound with the linear formula C6H5CH2CO2C6H5 . It is used as a fragrance ingredient due to its pleasant and fruity aroma . It belongs to the family of esters, which are mainly used in flower fragrance compositions and as fixatives .
Synthesis Analysis
Phenyl phenylacetate can be synthesized by reacting phenol with acetic anhydride or acetyl chloride . Another method involves the hydrolysis of benzyl cyanide . In a specific procedure, a mixture of alcohol, concentrated sulfuric acid, and benzyl cyanide is heated to boiling over a low flame for six to seven hours .
Molecular Structure Analysis
The molecular weight of Phenyl phenylacetate is 212.24 . The SMILES string representation of its structure is O=C(Cc1ccccc1)Oc2ccccc2 .
Chemical Reactions Analysis
Phenylacetate, a related compound, can undergo ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .
Physical And Chemical Properties Analysis
Phenyl phenylacetate is a solid at room temperature . It has a boiling point of 158 °C/7 mmHg and a melting point of 40-42 °C .
Scientific Research Applications
Application in Organic Chemistry
Phenyl phenylacetate, also known as phenylacetic acid, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor .
Method of Application
This compound may be prepared by the hydrolysis of benzyl cyanide .
Results or Outcomes
Endogenously, it is a catabolite of phenylalanine . As a commercial chemical, because it can be used in the illicit production of phenylacetone (used in the manufacture of substituted amphetamines), it is subject to controls in countries including the United States and China .
Application in Pharmaceutical Industry
The sodium salt of phenylacetic acid, sodium phenylacetate, is used as a pharmaceutical drug for the treatment of urea cycle disorders, including as the combination drug sodium phenylacetate/sodium benzoate (Ammonul) .
Method of Application
The specific method of application in the pharmaceutical industry would depend on the specific drug formulation and the disorder being treated.
Results or Outcomes
The use of sodium phenylacetate in the treatment of urea cycle disorders has been shown to be effective, although the specific results would depend on the individual patient and the specifics of their disorder .
Application in Photochemical Reactions
Phenyl phenylacetate and its derivatives in homogeneous solutions result in photo-Fries rearrangement products, phenols and diphenylethane as well as phenyl benzyl ethers .
Method of Application
Photolysis of these esters adsorbed on silica surface leads only to the formation of ortho-hydroxyphenones and phenyl benzyl ethers .
Results or Outcomes
This observation demonstrates that silica surfaces suppress diffusion and rotation of the photogenerated radicals . The rate of the formation of the ortho rearrangement product from the geminate radical pairs adsorbed on silica surfaces is estimated to be 2.0 x 10^8 s^-1 .
Application in Perfumery
Phenyl phenylacetate is used in some perfumes, as it possesses a honey-like odor even in low concentrations .
Method of Application
The specific method of application in perfumery would depend on the specific perfume formulation and the desired scent profile.
Results or Outcomes
The use of Phenyl phenylacetate in perfumes can contribute to a honey-like odor, enhancing the overall scent profile of the perfume .
Application in Medicine
Phenyl phenylacetate is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle .
Method of Application
The specific method of application in medicine would depend on the specific drug formulation and the disorder being treated.
Results or Outcomes
The use of Phenyl phenylacetate in the treatment of urea cycle disorders has been shown to be effective, although the specific results would depend on the individual patient and the specifics of their disorder .
Application in Chemical Reactions
The physicochemical properties of phenylacetic acid have a significant impact on its properties in chemical reactions and on possible applications in science and industry .
Method of Application
The specific method of application in chemical reactions would depend on the specific reaction and the desired products.
Results or Outcomes
The use of Phenyl phenylacetate in chemical reactions can contribute to the formation of various products, depending on the reaction conditions and other reactants .
Safety And Hazards
properties
IUPAC Name |
phenyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVNNHYNCCJCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222527 | |
Record name | Phenyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl phenylacetate | |
CAS RN |
722-01-0 | |
Record name | Phenyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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